N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C26H26N4O4S2 and its molecular weight is 522.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A research by Bobeldijk et al. (1990) focused on the synthesis of related compounds, highlighting methods to create complex structures starting from simpler benzoic acid derivatives. This study underlines the importance of these compounds in radiochemical synthesis (Bobeldijk et al., 1990).
Potential Therapeutic Applications
- Abu-Hashem et al. (2020) synthesized novel compounds derived from similar structures that showed promising COX-1/COX-2 inhibitory activities, indicating potential therapeutic applications in pain and inflammation management (Abu‐Hashem et al., 2020).
- Vellaiswamy and Ramaswamy (2017) studied Co(II) complexes of related compounds and evaluated their anticancer activity, suggesting potential in cancer therapeutics (Vellaiswamy & Ramaswamy, 2017).
- Patel et al. (2011) investigated the antimicrobial activity of new pyridine derivatives, pointing towards possible applications in antimicrobial therapies (Patel, Agravat & Shaikh, 2011).
Biomedical Imaging and Diagnostics
- Studies like the one by Owton et al. (1995) suggest that derivatives of these compounds can be used in the synthesis of agents that have applications in biomedical imaging and diagnostics (Owton, Brunavs, Miles, Dobson & Steggles, 1995).
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S2/c1-18-8-13-22(34-2)23-24(18)35-26(28-23)30(17-20-7-3-4-14-27-20)25(31)19-9-11-21(12-10-19)36(32,33)29-15-5-6-16-29/h3-4,7-14H,5-6,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVNBYVZOSWUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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